Reactive Group: Free Acid vs. Protected Ester
(3-amino-9H-carbazol-9-yl)acetic acid provides a free carboxylic acid group for direct amidation, esterification, or other conjugation reactions, in contrast to the tert-butyl ester analog which requires an initial deprotection step . The tert-butyl (3-amino-9H-carbazol-9-yl)acetate analog necessitates cleavage of the ester under acidic conditions to yield the free acid, introducing an extra synthetic operation . This fundamental difference in reactive functionality dictates the choice of building block based on the specific requirements of a synthetic pathway .
| Evidence Dimension | Functional group reactivity for conjugation |
|---|---|
| Target Compound Data | Free carboxylic acid (-COOH) group present |
| Comparator Or Baseline | tert-Butyl (3-amino-9H-carbazol-9-yl)acetate (CAS 1204297-59-5): Protected carboxylic acid as a tert-butyl ester (-COOtBu) |
| Quantified Difference | Qualitative difference: Target compound is ready for direct conjugation; comparator requires deprotection. |
| Conditions | Structural analysis from supplier data sheets and general organic chemistry principles . |
Why This Matters
Selection between these two compounds is dictated solely by the need for a free acid versus a protected acid group, making them non-interchangeable in a given synthetic scheme.
